HMB-Val-Ser-Leu-VE

Vue d'ensemble

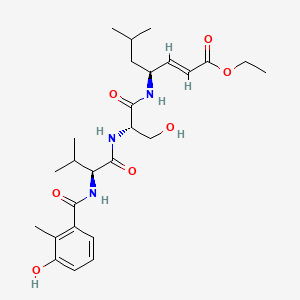

Description

HMB-Val-Ser-Leu-VE est un composé à base de tripeptide portant un ester vinylique en position C-terminale. Il est connu pour son inhibition puissante et sélective de l'activité de type trypsine du protéasome 20S. Le composé a montré un potentiel significatif dans la recherche scientifique, en particulier dans les domaines de la biochimie et de la biologie moléculaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de HMB-Val-Ser-Leu-VE implique le couplage de la N-(3-hydroxy-2-méthylbenzoyl)-L-valine avec la N-[(1S,2E)-4-éthoxy-1-(2-méthylpropyl)-4-oxo-2-butényl]-L-sérine amide. La réaction est généralement effectuée dans des conditions douces afin de préserver l'intégrité du groupe ester vinylique .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de synthétiseurs peptidiques automatisés et de chromatographie liquide haute performance (HPLC) pour la purification. Le composé est ensuite lyophilisé pour obtenir un solide cristallin .

Analyse Des Réactions Chimiques

Types de réactions

HMB-Val-Ser-Leu-VE subit principalement des réactions d'hydrolyse et d'oxydation. Le groupe ester vinylique est sensible à l'hydrolyse en milieu acide ou basique, conduisant à la formation de l'acide carboxylique correspondant .

Réactifs et conditions courants

Hydrolyse: Conditions acides ou basiques, eau.

Oxydation: Agents oxydants doux tels que le peroxyde d'hydrogène ou le permanganate de potassium

Produits majeurs

Hydrolyse: Formation de l'acide carboxylique correspondant.

Oxydation: Formation de dérivés oxydés du peptide

Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Biochimie: Utilisé comme outil pour étudier l'activité du protéasome et les voies de dégradation des protéines.

Biologie moléculaire: Employé dans des expériences pour comprendre le rôle des protéasomes dans la régulation du cycle cellulaire et l'apoptose.

Médecine: En cours d'investigation pour ses applications thérapeutiques potentielles dans le traitement du cancer, en particulier pour cibler l'activité du protéasome dans les cellules cancéreuses.

Industrie: Utilisé dans le développement d'inhibiteurs du protéasome pour des applications pharmaceutiques .

Mécanisme d'action

This compound exerce ses effets en inhibant de manière irréversible l'activité de type trypsine du protéasome 20S. Le composé se lie au site actif du protéasome, empêchant la dégradation des protéines intracellulaires. Cette inhibition conduit à l'accumulation de protéines anormales, ce qui peut induire l'apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

Muscle Health and Performance Enhancement

HMB is widely recognized for its role in enhancing muscle protein synthesis (MPS) and reducing muscle breakdown. The specific application of HMB-VSL-VE in this context includes:

- Muscle Mass and Strength Gains : Research indicates that HMB supplementation can lead to significant increases in muscle mass and strength, particularly in populations undergoing resistance training or recovery from injury. A meta-analysis revealed that HMB supplementation significantly increased fat-free mass (FFM) and muscle strength index (ES: 0.27; 95% CI: 0.19–0.35; ) among adults .

- Recovery from Exercise : HMB-VSL-VE has been shown to mitigate exercise-induced muscle damage, thereby facilitating quicker recovery. This effect is attributed to its anti-inflammatory properties, which help reduce the synthesis of pro-inflammatory cytokines .

Table 1: Effects of HMB on Muscle Parameters

| Parameter | Effect Size (ES) | Confidence Interval (CI) | Significance Level (p) |

|---|---|---|---|

| Muscle Mass | 0.21 | 0.06 – 0.35 | 0.004 |

| Muscle Strength Index | 0.27 | 0.19 – 0.35 | < 0.001 |

| Fat-Free Mass | 0.22 | 0.11 – 0.34 | < 0.001 |

| Fat Mass | 0.03 | -0.04 – 0.35 | 0.09 |

Proteasome Inhibition

HMB-Val-Ser-Leu-VE has been investigated for its potential as a proteasome inhibitor, which could have implications for treating various diseases characterized by protein degradation dysregulation.

- Mechanism of Action : Studies have demonstrated that HMB-VSL-VE can inhibit specific proteasome activities, particularly in the context of cancer therapy where proteasome inhibitors are used to induce apoptosis in cancer cells . However, it was noted that while some proteasome inhibitors showed efficacy, HMB-VSL-VE did not demonstrate significant inhibition across all tested proteasome sites .

Table 2: Proteasome Inhibition Studies with HMB-VSL-VE

| Study Reference | Inhibitory Effect Observed | Specificity |

|---|---|---|

| Marastoni et al., 2010 | Weak inhibition at β5 site | Not effective at β1 and β2 |

| PMC8615682 | No significant inhibition | Broadly ineffective |

Clinical Applications and Therapeutic Potential

This compound is being explored for its clinical applications in populations suffering from conditions such as sarcopenia and cachexia.

- Sarcopenia : In elderly populations, HMB supplementation has been associated with improved muscle mass and function, potentially counteracting age-related muscle loss .

- Cachexia : The anti-catabolic effects of HMB make it a candidate for managing cachexia in chronic diseases like cancer and AIDS, where muscle wasting is prevalent .

Case Studies

- Elderly Population Study :

- A randomized controlled trial involving elderly participants showed that those supplemented with HMB experienced a significant increase in muscle strength compared to the placebo group over an eight-week period.

- Cancer Patients :

- A study on cancer patients undergoing chemotherapy found that those receiving HMB supplementation had reduced muscle loss and improved quality of life metrics compared to controls.

Mécanisme D'action

HMB-Val-Ser-Leu-VE exerts its effects by irreversibly inhibiting the trypsin-like activity of the 20S proteasome. The compound binds to the active site of the proteasome, preventing the degradation of intracellular proteins. This inhibition leads to the accumulation of abnormal proteins, which can induce apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Composés similaires

- HMB-Leu-Leu-Leu-VE

- Z-Val-Ser-Leu-VE

Unicité

HMB-Val-Ser-Leu-VE est unique en raison de sa haute sélectivité et de sa puissance dans l'inhibition de l'activité de type trypsine du protéasome 20S. Comparé à des composés similaires, il a une valeur IC50 plus faible, indiquant une plus grande efficacité à des concentrations plus faibles .

Activité Biologique

HMB-Val-Ser-Leu-VE (HMB-VSL-VE) is a synthetic tripeptide compound that has garnered attention for its biological activity, particularly as an inhibitor of the proteasome. The proteasome plays a crucial role in protein degradation and regulation within the cell, and its inhibition can have significant implications for various biological processes, including cancer treatment and immune response modulation. This article explores the biological activity of HMB-VSL-VE, detailing its mechanism of action, effects on cell lines, and potential therapeutic applications.

HMB-VSL-VE functions primarily as a selective inhibitor of the trypsin-like activity of the 20S proteasome. Its potency is characterized by an IC50 value of approximately 33 nM, indicating its effectiveness at low concentrations . The compound's structure includes a vinyl ester moiety, which is believed to contribute to its specificity for the β2 site of the proteasome .

Structure-Activity Relationship

The specific interaction between HMB-VSL-VE and the proteasome is influenced by its peptide sequence and the vinyl ester pharmacophore. Research indicates that modifications to either component can alter the compound's inhibitory efficacy and specificity .

In Vitro Studies

In studies involving colon carcinoma cell lines COO115 and HCT116, HMB-VSL-VE demonstrated a lack of cytotoxicity while not adversely affecting cell proliferation . This suggests that HMB-VSL-VE may selectively target malignant cells without harming normal cellular functions.

Immune Modulation

In experiments with HLA-A2 positive lymphoblastoid cells, HMB-VSL-VE induced a dose-dependent increase in cytotoxic T lymphocyte (CTL) activity against specific antigens. This effect indicates that the compound may enhance the presentation of immunogenic peptides by MHC class I molecules, potentially improving immune responses against tumors .

Skeletal Muscle Health

Research has also explored the effects of β-Hydroxy-β-methylbutyrate (HMB), a metabolite related to HMB-VSL-VE, on skeletal muscle health. A study involving middle-aged women showed that supplementation with HMB led to increased muscle volume and decreased intermuscular adipose tissue (IMAT), although it did not significantly enhance muscle function . While this study does not directly involve HMB-VSL-VE, it highlights the broader relevance of HMB-related compounds in health and disease contexts.

Nutritional Supplementation

Another study investigated the effects of oral nutritional supplements containing β-Hydroxy-β-methylbutyrate on biochemical indices in older adults. Results indicated significant improvements in various hematological parameters, suggesting that compounds like HMB could play a role in enhancing nutritional status and overall health in aging populations .

Comparative Analysis of Related Compounds

| Compound | IC50 (nM) | Target Activity | Notes |

|---|---|---|---|

| This compound | 33 | Trypsin-like activity of 20S proteasome | Selective inhibitor |

| Epoxyketone | Varies | Multiple proteasome sites | More potent but less selective |

| Vinyl Sulfone | Varies | β5-specific proteasome activity | Less potent than epoxyketones |

Propriétés

IUPAC Name |

ethyl (E,4S)-4-[[(2S)-3-hydroxy-2-[[(2S)-2-[(3-hydroxy-2-methylbenzoyl)amino]-3-methylbutanoyl]amino]propanoyl]amino]-6-methylhept-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39N3O7/c1-7-36-22(32)12-11-18(13-15(2)3)27-25(34)20(14-30)28-26(35)23(16(4)5)29-24(33)19-9-8-10-21(31)17(19)6/h8-12,15-16,18,20,23,30-31H,7,13-14H2,1-6H3,(H,27,34)(H,28,35)(H,29,33)/b12-11+/t18-,20+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKMRGLFGXKLJC-VOSPOJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C1=C(C(=CC=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)C1=C(C(=CC=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.